molecular formula C21H19N5O3 B11011644 5-(2-methoxyphenyl)-N-[2-(4-oxoquinazolin-3(4H)-yl)ethyl]-1H-pyrazole-3-carboxamide

5-(2-methoxyphenyl)-N-[2-(4-oxoquinazolin-3(4H)-yl)ethyl]-1H-pyrazole-3-carboxamide

Cat. No.: B11011644
M. Wt: 389.4 g/mol
InChI Key: YKLIAOKVXWUMDI-UHFFFAOYSA-N
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Description

5-(2-methoxyphenyl)-N-[2-(4-oxoquinazolin-3(4H)-yl)ethyl]-1H-pyrazole-3-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyrazole ring, a quinazolinone moiety, and a methoxyphenyl group, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-methoxyphenyl)-N-[2-(4-oxoquinazolin-3(4H)-yl)ethyl]-1H-pyrazole-3-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole ring, followed by the introduction of the methoxyphenyl group and the quinazolinone moiety. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods enhance the efficiency and scalability of the production process, allowing for the consistent manufacture of high-purity compounds.

Chemical Reactions Analysis

Types of Reactions

5-(2-methoxyphenyl)-N-[2-(4-oxoquinazolin-3(4H)-yl)ethyl]-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, typically using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as halides, amines, and alcohols, often in the presence of catalysts or under reflux conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives, while reduction can produce various alcohols or amines.

Scientific Research Applications

5-(2-methoxyphenyl)-N-[2-(4-oxoquinazolin-3(4H)-yl)ethyl]-1H-pyrazole-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases, particularly those involving abnormal cell growth.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(2-methoxyphenyl)-N-[2-(4-oxoquinazolin-3(4H)-yl)ethyl]-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5-(2-methoxyphenyl)-N-[2-(4-oxoquinazolin-3(4H)-yl)ethyl]-1H-pyrazole-3-carboxamide apart is its unique combination of functional groups, which confer a diverse range of chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C21H19N5O3

Molecular Weight

389.4 g/mol

IUPAC Name

3-(2-methoxyphenyl)-N-[2-(4-oxoquinazolin-3-yl)ethyl]-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C21H19N5O3/c1-29-19-9-5-3-6-14(19)17-12-18(25-24-17)20(27)22-10-11-26-13-23-16-8-4-2-7-15(16)21(26)28/h2-9,12-13H,10-11H2,1H3,(H,22,27)(H,24,25)

InChI Key

YKLIAOKVXWUMDI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2=NNC(=C2)C(=O)NCCN3C=NC4=CC=CC=C4C3=O

Origin of Product

United States

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